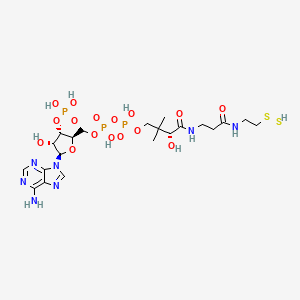

Coenzyme A persulfide

Descripción

Propiedades

Número CAS |

81918-99-2 |

|---|---|

Fórmula molecular |

C21H36N7O16P3S2 |

Peso molecular |

799.6 g/mol |

Nombre IUPAC |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-4-[[3-[2-(disulfanyl)ethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutyl] hydrogen phosphate |

InChI |

InChI=1S/C21H36N7O16P3S2/c1-21(2,16(31)19(32)24-4-3-12(29)23-5-6-49-48)8-41-47(38,39)44-46(36,37)40-7-11-15(43-45(33,34)35)14(30)20(42-11)28-10-27-13-17(22)25-9-26-18(13)28/h9-11,14-16,20,30-31,48H,3-8H2,1-2H3,(H,23,29)(H,24,32)(H,36,37)(H,38,39)(H2,22,25,26)(H2,33,34,35)/t11-,14-,15-,16+,20-/m1/s1 |

Clave InChI |

REVPHPVBPSIEKM-IBOSZNHHSA-N |

SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSS)O |

SMILES isomérico |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSS)O |

SMILES canónico |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSS)O |

Otros números CAS |

81918-99-2 |

Sinónimos |

CoA persulfide coenzyme A persulfide |

Origen del producto |

United States |

Biosynthesis and Enzymatic Formation of Coenzyme a Persulfide

Hydrogen Sulfide-Dependent Pathways of Coenzyme A Persulfide Synthesis

The generation of Coenzyme A persulfide can occur through pathways directly involving hydrogen sulfide (B99878), a crucial signaling molecule. These pathways highlight the integration of H₂S metabolism with the function of specific enzymes.

Sulfide Quinone Oxidoreductase (SQR)-Mediated Coenzyme A Persulfide Generation

Mitochondrial sulfide quinone oxidoreductase (SQR) is a key enzyme in the oxidation of H₂S. nih.govnih.gov While its primary role is to detoxify sulfide, SQR exhibits promiscuous activity, enabling it to synthesize Coenzyme A persulfide. nih.govresearchgate.net This process links H₂S metabolism directly to the formation of CoASSH, which can then influence other metabolic pathways. nih.gov SQR catalyzes the oxidation of H₂S and the subsequent transfer of sulfane sulfur to an acceptor molecule, with Coenzyme A being a competent acceptor. nih.govresearchgate.net

A distinctive feature of human SQR is the presence of a catalytic trisulfide bridge between cysteine residues in its active site. nih.govnih.govacs.org This trisulfide is not an inactive state but a crucial component of the catalytic cycle. nih.govacs.org The reaction is initiated by the nucleophilic attack of sulfide on this trisulfide, leading to the formation of two persulfides within the enzyme's active site. nih.gov One of these, formed at Cys379, is particularly reactive and can transfer its sulfur to various acceptors, including Coenzyme A. nih.govnih.gov The presence of this trisulfide enhances the rate of sulfide addition significantly compared to a disulfide, highlighting its catalytic importance. acs.org

Following the formation of the persulfide on the SQR enzyme (SQR-persulfide), the sulfane sulfur is transferred to an acceptor molecule in a process called transpersulfidation. nih.govnih.govmdpi.comnih.gov Human SQR can utilize a range of substrates as sulfur acceptors, including Coenzyme A. nih.govnih.gov This promiscuity allows for the direct synthesis of Coenzyme A persulfide from the SQR-persulfide intermediate. nih.govnih.gov The generation of CoASSH by SQR has been shown to inhibit butyrate (B1204436) oxidation, suggesting a regulatory link between sulfide and fatty acid metabolism. nih.gov

Reaction of Hydrogen Sulfide with Sulfenic Acids

Another hydrogen sulfide-dependent pathway for persulfide formation involves the reaction of H₂S with sulfenic acids (RSOH). mdpi.comportlandpress.comnih.gov Sulfenic acids are transient, oxidized forms of thiols. mdpi.comsemanticscholar.org The hydrosulfide (B80085) anion (HS⁻), the ionized form of H₂S, can react with a sulfenic acid to form a persulfide and water. portlandpress.comnih.gov This reaction provides a non-enzymatic, yet biologically relevant, route for the generation of persulfides, including potentially Coenzyme A persulfide if a Coenzyme A-sulfenic acid intermediate were to form. mdpi.comportlandpress.com

Non-Enzymatic Formation Mechanisms of Coenzyme A Persulfide

Coenzyme A persulfide can be formed through non-enzymatic chemical reactions, primarily involving hydrogen sulfide (H₂S) or its derivatives. nih.govontosight.ai These spontaneous reactions are a key aspect of the chemistry of reactive sulfur species in the biological environment.

Several pathways can lead to the formation of persulfides:

Reaction of H₂S with oxidized thiols : The conjugate base of hydrogen sulfide, HS⁻, can attack oxidized thiol derivatives like disulfides (RSSR) or sulfenic acids (RSOH). This nucleophilic attack on a sulfur atom leads to the formation of a persulfide (RSSH). nih.gov

Reaction of thiols with oxidized H₂S derivatives : Conversely, a reduced thiol like Coenzyme A (CoA-SH) can react with oxidized forms of hydrogen sulfide, such as inorganic polysulfides (H₂Sₙ, n > 1), to form a persulfide. nih.gov

Transpersulfidation : A persulfide can transfer its outer sulfur atom to an attacking thiol. This reaction, known as transpersulfidation, results in the formation of a new persulfide from the attacking thiol. nih.gov

Persulfides are generally more acidic than their corresponding thiols. wikipedia.org For instance, the pKa of a typical persulfide is around 6.2, compared to approximately 7.5 for a typical thiol. wikipedia.org This means that at a neutral physiological pH, persulfides exist predominantly in their ionized, highly nucleophilic form (RSS⁻). wikipedia.orgfrontiersin.org This enhanced nucleophilicity, partly due to the alpha effect, makes them highly reactive. frontiersin.org

Interactive Table 2: Comparison of Chemical Properties

| Property | Persulfide (RSSH) | Thiol (RSH) | Reference |

|---|---|---|---|

| pKa | ~6.2 | ~7.5 | wikipedia.org |

| Predominant form at neutral pH | Ionized (RSS⁻) | Protonated (RSH) | wikipedia.org |

| Reactivity | Highly nucleophilic and electrophilic | Nucleophilic | frontiersin.org |

Metabolic Pathways and Turnover of Coenzyme a Persulfide

Enzymatic Reduction of Coenzyme A Persulfide

The reduction of Coenzyme A persulfide is a critical step in maintaining a balanced pool of this reactive sulfur species. This process is primarily carried out by a class of enzymes known as Coenzyme A persulfide reductases.

Coenzyme A Persulfide Reductase (CoAPR) Activity and Specificity

Coenzyme A persulfide reductase (CoAPR) is an enzyme that catalyzes the reduction of CoASSH to Coenzyme A (CoASH) and hydrogen sulfide (B99878) (H₂S). This enzymatic activity is vital for regenerating CoASH, which can then participate in numerous metabolic reactions. Studies have shown that these reductases can be highly specific for their persulfide substrates. For instance, some enzymes demonstrate a remarkable promiscuity, reacting with persulfides of various small thiols like glutathione (B108866), in addition to Coenzyme A. acs.org

The catalytic mechanism often involves cysteine residues within the enzyme's active site. For example, in certain NADH-dependent persulfide reductases, a cysteine residue is essential for the breakage of the sulfur-sulfur bond in the persulfide substrate. nih.gov Site-directed mutagenesis studies have been instrumental in identifying these critical residues and elucidating their roles in catalysis. acs.orgnih.gov

NAD(P)H Dependence in CoAPR Function

A defining characteristic of many Coenzyme A persulfide reductases is their dependence on the coenzymes NADH or NADPH as reducing equivalents. uniprot.org The enzyme from Thermococcus kodakarensis, for instance, can utilize both NADH and NADPH but displays a preference for NADPH. uniprot.org This dependence is typical of the pyridine (B92270) nucleotide-dependent disulfide oxidoreductase (PNDOR) family of flavoproteins, to which many of these reductases belong. nih.gov The enzyme from Staphylococcus aureus, known as coenzyme A-disulfide reductase (CoADR), also shows a preference for NADPH in the reduction of coenzyme A disulfide. nih.gov In contrast, the CoADR from Borrelia burgdorferi prefers NADH. nih.gov This highlights the diversity in coenzyme preference among these enzymes from different organisms.

Structural Insights into CoAPR Catalysis

Structural studies of Coenzyme A persulfide reductases have provided significant insights into their catalytic mechanisms. These enzymes are often homodimeric flavoproteins. nih.gov The structure of CoADR from S. aureus reveals a novel Cys43-SSCoA redox center. nih.gov A key feature of some persulfide reductases is the presence of a tightly bound Coenzyme A molecule, which plays a crucial role in the catalytic cycle. acs.org

The proposed mechanism for some NADH-dependent persulfide reductases involves a cysteine residue attacking the persulfide sulfur. acs.org This can lead to the formation of a mixed disulfide between a cysteine residue and the bound Coenzyme A. nih.gov A tunnel-like structure within the enzyme is thought to facilitate the transfer of the sulfur from the surface to the buried active site where reduction occurs. acs.org The pantothenate arm of the bound Coenzyme A molecule is hypothesized to act as a "delivery arm," shuttling the sulfur for reduction. acs.org

Enzymatic Oxidation and Degradation of Coenzyme A Persulfide

The oxidative degradation of Coenzyme A persulfide is another crucial pathway for its turnover, preventing the accumulation of this potentially toxic molecule. This process involves enzymes such as persulfide dioxygenases and sulfurtransferases.

Persulfide Dioxygenase (ETHE1) Activity and Thiosulfate (B1220275) Formation

Persulfide dioxygenase, also known as ETHE1, is a key enzyme in the mitochondrial sulfide oxidation pathway. uniprot.orgmedchemexpress.comnih.gov It catalyzes the oxidation of persulfides to sulfite (B76179). nih.gov While glutathione persulfide (GSSH) is considered a primary substrate for human ETHE1, studies have shown that the enzyme can also utilize Coenzyme A persulfide, although with lower efficiency. nih.gov The specific activity of ETHE1 with CoASSH is significantly lower than with GSSH. nih.gov However, the physiological relevance of CoASSH as an ETHE1 substrate remains a possibility, depending on its concentration in the mitochondrial matrix. nih.gov

In contrast to the sulfite-generating activity of human ETHE1, the multifunctional enzyme CstB from Staphylococcus aureus directly oxidizes CoASSH and bacillithiol persulfide to thiosulfate and the corresponding reduced thiols. nih.govnih.gov This pathway avoids the production of potentially toxic sulfite. nih.govnih.gov

Role of Sulfurtransferases (e.g., CstB) in Coenzyme A Persulfide Metabolism

Sulfurtransferases play a significant role in the metabolism of Coenzyme A persulfide. CstB from S. aureus is a notable example, functioning as a multidomain persulfide dioxygenase-sulfurtransferase. nih.govnih.gov This enzyme possesses both persulfide dioxygenase activity, leading to thiosulfate formation, and sulfurtransferase activity. nih.govnih.gov The sulfurtransferase activity, which requires a specific cysteine residue (Cys408), allows for the transfer of sulfur from persulfides to an acceptor molecule. nih.govnih.gov

The presence of both dioxygenase and sulfurtransferase activities within a single enzyme like CstB highlights the intricate and efficient mechanisms that have evolved to manage the metabolism of reactive sulfur species such as Coenzyme A persulfide. nih.govnih.gov These enzymes are critical for detoxifying excess hydrogen sulfide and maintaining cellular redox balance. nih.gov

Transpersulfidation Reactions Involving Coenzyme A Persulfide

Transpersulfidation is a fundamental biochemical reaction involving the transfer of a sulfane sulfur atom from a persulfide species, such as Coenzyme A persulfide (CoA-SSH), to a thiol-containing acceptor molecule. This reaction results in the formation of a new persulfide on the acceptor molecule and the release of the original thiol, in this case, Coenzyme A (CoA). The general reaction can be represented as:

CoA-S-SH + R-SH ⇌ CoA-SH + R-S-SH

This process is distinct from reactions that release hydrogen sulfide (H₂S) and is a crucial mechanism for the post-translational modification of proteins and the transfer of sulfur in various metabolic pathways. portlandpress.comfrontiersin.orgnih.gov The balance between transpersulfidation and H₂S release is influenced by the specific chemical and enzymatic environment, with factors like steric hindrance and electronic properties of the reactants playing a significant role. chemrxiv.orgchemrxiv.org

Enzymes, particularly those in the sulfurtransferase superfamily, are key mediators of transpersulfidation, ensuring the specificity and efficiency of sulfur transfer. frontiersin.orgnih.gov These enzymes typically utilize a cysteine residue in their active site, which forms a transient persulfide intermediate before transferring the sulfur to the final acceptor. frontiersin.org

Enzymatic Mediation of CoA-SSH Transpersulfidation

Several enzymes are involved in the metabolism of CoA-SSH, either by catalyzing its formation or by utilizing it as a substrate for subsequent sulfur transfer.

Sulfide Quinone Oxidoreductase (SQR): This mitochondrial enzyme is a primary site of CoA-SSH synthesis. SQR catalyzes the oxidation of H₂S and, in its reaction cycle, forms a persulfide on an active-site cysteine residue (Cys₃₇₉). This enzyme-bound sulfane sulfur can then be transferred to a variety of acceptor molecules. frontiersin.org SQR exhibits notable substrate promiscuity and can efficiently transfer its persulfide to Coenzyme A, generating CoA-SSH. frontiersin.orgnih.gov This reaction positions SQR as a key entry point for sulfur into the CoA-persulfide pool.

Sulfur/Polysulfide Reductase (Npsr): Research on the unique sulfur reductase Npsr has demonstrated that it utilizes persulfides of small thiols as its oxidizing substrate. The enzyme is described as being remarkably promiscuous regarding its persulfide donor, with Coenzyme A persulfide being identified as a viable substrate. acs.org This indicates that CoA-SSH can act as a direct sulfur donor in specific enzymatic reduction-oxidation pathways.

Lanthionine (B1674491) Biosynthesis Enzyme (LarE): A clear functional role for CoA-SSH as a sulfur donor has been identified in the context of lanthionine biosynthesis. The enzyme LarE can become inactivated through the formation of a dehydroalanine (B155165) (Dha) residue. This inactive form can be rescued and the enzyme's function restored through a process involving incubation with Coenzyme A persulfide, followed by reduction. nih.gov This finding provides direct evidence of CoA-SSH participating in a transpersulfidation reaction to repair and reactivate another protein.

Thiosulfate Sulfurtransferases (TSTs) and Related Enzymes: The TST family, which includes rhodanese, and other enzymes like 3-mercaptopyruvate (B1229277) sulfurtransferase (MPST), are central to cellular sulfur metabolism. frontiersin.org They catalyze the transfer of sulfane sulfur from donors to various acceptors. frontiersin.orgnih.gov For instance, the human thiosulfate sulfurtransferase-like domain-containing 1 protein (TSTD1) can transfer sulfur to the antioxidant protein thioredoxin, suggesting a role in persulfide-based signaling. researchgate.net While many studies focus on glutathione persulfide (GSSH), the established mechanism of these enzymes—reacting with low-molecular-weight persulfides to transfer sulfur—strongly implies that CoA-SSH is a potential substrate or product in these pathways. frontiersin.orgnih.gov

The following table summarizes the roles of key enzymes involved in transpersulfidation reactions concerning Coenzyme A persulfide.

| Enzyme | Role in Relation to CoA-SSH | Key Research Findings | References |

|---|---|---|---|

| Sulfide Quinone Oxidoreductase (SQR) | Catalyzes the formation of CoA-SSH | Forms a persulfide on its Cys379 residue from H₂S, which is then transferred to CoA. Shows promiscuity for sulfur acceptors, including CoA and glutathione. | frontiersin.orgnih.gov |

| Sulfur/Polysulfide Reductase (Npsr) | Accepts sulfane sulfur from CoA-SSH | Utilizes persulfides of small thiols, including CoA-SSH, as oxidizing substrates in its catalytic cycle. | acs.org |

| Lanthionine Biosynthesis Enzyme (LarE) | Accepts sulfane sulfur from CoA-SSH for reactivation | Inactive LarE can be recycled and reactivated by incubation with CoA-SSH, demonstrating a direct sulfur transfer. | nih.gov |

| Thiosulfate Sulfurtransferase (TST) Family (e.g., Rhodanese, TSTD1) | Potential interaction with CoA-SSH | These enzymes are known to catalyze transpersulfidation from low-molecular-weight persulfides to various acceptors like thioredoxin, cyanide, or other thiols. Direct kinetics with CoA-SSH are not fully detailed, but they are key players in persulfide metabolism. | frontiersin.orgnih.govresearchgate.net |

Research Findings on Sulfurtransferase Activity

While specific kinetic data for transpersulfidation reactions where Coenzyme A persulfide acts as the primary sulfur donor are limited, studies on related enzymes and substrates provide insight into the efficiency and promiscuity of these reactions. The data below for the human sulfurtransferase TSTD1, using thiosulfate as the sulfur donor, illustrate the enzyme's ability to utilize various physiological thiols as sulfur acceptors—a function central to transpersulfidation. For comparison, the non-enzymatic reaction rate between two other common low-molecular-weight sulfur species is included.

| Enzyme/Reaction | Sulfur Donor | Sulfur Acceptor | Parameter | Value | Reference |

|---|---|---|---|---|---|

| Human TSTD1 | Thiosulfate | Glutathione (GSH) | Km | 29 ± 6 mM | researchgate.net |

| Cysteine | Km | 17 ± 1 mM | |||

| Homocysteine | Km | 20 ± 2 mM | |||

| Non-Enzymatic Reaction | Glutathione Persulfide (GSSH) | Glutathione (GSH) | Rate Constant (k) | 1.1 M-1s-1 (at neutral pH) | nih.gov |

The data highlight that enzymes like TSTD1 can interact with a range of physiological thiols. researchgate.net The relatively high Km values for TSTD1 with thiosulfate as the donor suggest it may utilize other sulfane sulfur donors, such as persulfides like CoA-SSH, more efficiently in a physiological context. researchgate.net The non-enzymatic rate for transpersulfidation is notably slow, underscoring the importance of enzymatic catalysis to facilitate these reactions within the cell. nih.gov

Enzymatic Regulation of Coenzyme a Persulfide Levels

Regulation by Hydrogen Sulfide (B99878) Biogenesis and Catabolism Enzymes

The synthesis and degradation of Coenzyme A persulfide are directly governed by enzymes of the hydrogen sulfide metabolic pathways. While H₂S biogenesis enzymes provide the necessary substrate, it is the mitochondrial sulfide catabolism machinery that directly produces and breaks down CoASSH.

The primary pathway for H₂S production in mammals involves two key enzymes in the transsulfuration pathway: cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CSE). nih.govnih.gov These enzymes generate H₂S from substrates like cysteine and homocysteine. nih.gov While not directly producing CoASSH, the activity of CBS and CSE determines the availability of its precursor, H₂S. For instance, overexpression of CBS in Down syndrome cells leads to higher H₂S production, creating a larger substrate pool for CoASSH synthesis. nih.gov

The direct enzymatic synthesis of CoASSH is catalyzed by sulfide quinone oxidoreductase (SQR) , an integral inner mitochondrial membrane protein that performs the first, irreversible step in H₂S oxidation. nih.govnih.gov SQR oxidizes H₂S and, through its promiscuous activity, can transfer the resulting sulfane sulfur atom to various acceptors. nih.gov Research has definitively shown that Coenzyme A (CoA) is a competent acceptor for human SQR, leading to the formation of Coenzyme A persulfide (CoASSH). nih.govnih.govsigmaaldrich.com This reaction provides a direct molecular link between H₂S detoxification and the production of this specific persulfide.

Conversely, the catabolism of CoASSH is handled by enzymes of the same sulfide oxidation pathway. Persulfide dioxygenase (ETHE1) , a mitochondrial matrix enzyme, is responsible for oxidizing persulfides to sulfite (B76179). nih.govembopress.orgjensenlab.org While its primary substrate is considered to be glutathione (B108866) persulfide (GSSH), studies on human ETHE1 have demonstrated that it can also use CoASSH as a substrate, although it is considered a poor one, with an activity approximately 2% of that seen with GSSH. nih.gov This indicates that while ETHE1 does participate in the breakdown of CoASSH, other mechanisms or more efficient enzymes may also be involved in its clearance.

The table below summarizes the key enzymes involved in modulating CoASSH levels.

Table 1: Key Enzymes in Coenzyme A Persulfide Metabolism| Enzyme | Location | Primary Role in CoASSH Homeostasis | Substrates/Acceptors | Products | Citation |

|---|---|---|---|---|---|

| Cystathionine β-Synthase (CBS) | Cytoplasm | Indirect (H₂S Precursor Synthesis) | Homocysteine, Serine | Cystathionine, H₂S | nih.govnih.gov |

| Cystathionine γ-Lyase (CSE) | Cytoplasm | Indirect (H₂S Precursor Synthesis) | Cystathionine, Cysteine | Cysteine, H₂S, Cys-SSH | nih.govmdpi.com |

| Sulfide Quinone Oxidoreductase (SQR) | Inner Mitochondrial Membrane | Direct Synthesis | H₂S, Coenzyme A (acceptor) | Coenzyme A Persulfide | nih.govnih.gov |

| Persulfide Dioxygenase (ETHE1) | Mitochondrial Matrix | Direct Catabolism | Coenzyme A Persulfide, O₂ | Sulfite, CoA | nih.gov |

Transcriptional and Post-Translational Control of Coenzyme A Persulfide Modulating Enzymes

The activity of the enzymes that synthesize and degrade CoASSH is further regulated at the genetic (transcriptional) and protein (post-translational) levels, ensuring a responsive and tightly controlled system.

Transcriptional Control: In bacteria such as Staphylococcus aureus, the expression of sulfide oxidation enzymes, including SQR, is controlled by the CstR (CsoR-like sulfurtransferase repressor) . nih.govnih.gov CstR is a persulfide-sensing transcriptional repressor that binds to the cst operon, inhibiting gene expression. nih.govnih.gov When persulfide levels rise, they react with CstR, causing it to dissociate from the DNA and allowing the transcription of SQR and other genes needed to mitigate sulfide stress. nih.gov A deficiency in the cstR gene in S. aureus results in reduced levels of persulfide species, including CoASSH. nih.gov

In humans, transcriptional regulation is linked to metabolic states. In conditions of Coenzyme Q10 (CoQ10) deficiency, which impairs SQR's function as it uses CoQ10 as an electron acceptor, SQR protein levels are significantly reduced. embopress.orgnih.gov This is met with a compensatory increase in the protein levels of downstream catabolic enzymes, including ETHE1 , thiosulfate (B1220275) sulfurtransferase (TST), and sulfite oxidase (SUOX). embopress.org This suggests a coordinated transcriptional or post-transcriptional response to maintain flux through the sulfide oxidation pathway when a component is compromised.

Post-Translational Control: Post-translational modifications provide a rapid mechanism for modulating enzyme activity. A critical feature of human SQR is the presence of a catalytic trisulfide bridge between active site cysteine residues, a feature confirmed biochemically and structurally. nih.gov This modification is integral to the enzyme's catalytic cycle and its ability to produce persulfides like CoASSH.

Furthermore, the H₂S-producing enzyme CSE is regulated by a post-translational modification involving its own product. CSE undergoes persulfidation at a specific cysteine residue (Cys136). mdpi.comresearchgate.net This modification, driven by the cysteine persulfide (Cys-SSH) generated by the enzyme itself, leads to a significant inhibition of its H₂S-producing activity. nih.govmdpi.comnih.gov This represents a direct post-translational negative feedback mechanism that controls the supply of H₂S available for SQR-mediated CoASSH synthesis.

Feedback and Feedforward Mechanisms in Coenzyme A Persulfide Homeostasis

The stability of CoASSH levels is maintained through sophisticated feedback and feedforward loops that allow the cell to anticipate and respond to metabolic changes.

Feedback Mechanisms: A primary example of negative feedback is the self-inactivation of CSE via persulfidation, as described previously. nih.govnih.gov By producing H₂S and cysteine persulfide, CSE triggers its own inhibition, thus reducing the substrate supply for CoASSH synthesis and preventing excessive accumulation of reactive sulfur species.

A more complex feedback loop involves the product, CoASSH, regulating a competing metabolic pathway. CoASSH is a potent inhibitor of short-chain acyl-CoA dehydrogenase (ACADS) , a key enzyme in mitochondrial fatty acid (butyrate) oxidation. nih.govresearchgate.net Both SQR and ACADS relay electrons to the same limited pool of Coenzyme Q10 in the mitochondrial membrane. By producing CoASSH, SQR effectively inhibits ACADS, thereby reducing the drain on the CoQ10 pool. This is theorized to be a mechanism to prioritize the vital detoxification of H₂S by SQR over energy production from butyrate (B1204436), especially in environments like the colon where H₂S levels can be high. researchgate.net

Feedforward Mechanisms: Feedforward regulation prepares the system for an anticipated increase in metabolic flux. A key example in the broader H₂S pathway is the allosteric activation of CBS by S-adenosylmethionine (AdoMet) . nih.govwikipedia.org When AdoMet levels are high, it signals an abundance of methionine, activating CBS to channel homocysteine into the transsulfuration pathway. nih.gov This increases the production of cysteine and H₂S, thereby feeding substrate forward for the synthesis of downstream products like glutathione and CoASSH.

Another instance of regulatory foresight is the cellular response to SQR dysfunction. As noted, a deficiency in SQR (due to CoQ10 depletion) triggers an increase in the levels of the downstream enzymes ETHE1 and SUOX. embopress.org This can be viewed as a feedforward response, where the cell anticipates a potential bottleneck and upregulates the machinery needed to process metabolites that might otherwise accumulate.

The table below outlines the principal regulatory mechanisms controlling CoASSH homeostasis.

Table 2: Regulatory Mechanisms in Coenzyme A Persulfide Homeostasis| Mechanism Type | Effector Molecule | Target Enzyme | Effect on Target Enzyme | Overall Outcome | Citation |

|---|---|---|---|---|---|

| Transcriptional Repression | Persulfides | CstR (repressor) | Inactivates CstR | De-repression (activation) of SQR gene expression | nih.govnih.gov |

| Post-Translational Modification (Feedback) | Cysteine Persulfide (Cys-SSH) | Cystathionine γ-Lyase (CSE) | Inhibition via persulfidation | Decreased H₂S supply for CoASSH synthesis | mdpi.comnih.gov |

| Metabolic Feedback | Coenzyme A Persulfide (CoASSH) | Short-Chain Acyl-CoA Dehydrogenase (ACADS) | Inhibition | Prioritizes CoQ10 pool for SQR activity | nih.govresearchgate.net |

| Feedforward Activation | S-adenosylmethionine (AdoMet) | Cystathionine β-Synthase (CBS) | Allosteric Activation | Increased H₂S supply for CoASSH synthesis | nih.govwikipedia.org |

| Compensatory Upregulation (Feedforward) | SQR Deficiency | ETHE1, SUOX | Increased protein levels | Prepares for clearance of sulfide metabolites | embopress.org |

Coenzyme A Persulfide as a Signaling Molecule

Coenzyme A persulfide is increasingly recognized not merely as a metabolic intermediate but as a potent signaling molecule that participates in and directs fundamental cellular processes. Its unique chemical properties, particularly its enhanced nucleophilicity compared to thiols, allow it to interact with a variety of cellular targets and modulate signaling pathways. nih.gov

Transduction of Hydrogen Sulfide Physiological Effects

A growing body of evidence suggests that many of the biological activities previously attributed solely to hydrogen sulfide (H₂S) may, in fact, be mediated by persulfides, including Coenzyme A persulfide. nih.gov While H₂S can be generated from the degradation of persulfides, the persulfide species themselves are often more reactive and may be the direct effectors in signaling cascades. nih.govnih.gov The conversion of H₂S into more nucleophilic persulfide species is considered a key mechanism of H₂S-mediated signaling. nih.gov This positions Coenzyme A persulfide and other related compounds as crucial transducers of H₂S's physiological effects, acting as direct signaling molecules rather than just byproducts of H₂S metabolism. nih.gov

Interaction with Cellular Redox Signaling Pathways

Coenzyme A persulfide is a key player in the intricate network of cellular redox signaling. It participates in maintaining redox homeostasis by influencing the production and metabolism of various reactive species. The formation of persulfides on proteins, a process known as persulfidation, is an evolutionarily conserved post-translational modification that regulates protein function and is a primary mechanism through which H₂S signaling is conveyed. nih.gov

Coenzyme A persulfide plays a significant role in protecting cells from oxidative damage. Persulfides, in general, are potent antioxidants with a strong capacity to scavenge reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂). Their enhanced reactivity allows them to neutralize oxidants more effectively than their corresponding thiols. This activity helps to prevent the irreversible oxidative modification of essential cellular components, such as protein thiol residues. By participating in these antioxidant defense mechanisms, Coenzyme A persulfide contributes to cellular protection against oxidative stress-induced damage and cell death. nih.gov

Cells are constantly exposed to electrophiles, which are reactive molecules that can damage proteins, lipids, and nucleic acids. Coenzyme A persulfide provides a crucial defense against this "electrophilic stress." Due to their high nucleophilicity, persulfides react readily with a wide range of endogenous and exogenous electrophiles, converting them into less toxic sulfur adducts. This process not only detoxifies harmful compounds but also regulates signaling pathways that are mediated by electrophilic second messengers, such as 8-nitroguanosine (B126670) 3',5'-cyclic monophosphate (8-nitro-cGMP). By mitigating electrophilic insults, Coenzyme A persulfide helps maintain cellular integrity and regulates critical redox-sensitive signaling pathways.

Table 1: Signaling Functions of Coenzyme A Persulfide

| Signaling Role | Mechanism of Action | Key Research Findings |

|---|---|---|

| H₂S Signal Transduction | Acts as a more reactive downstream effector of H₂S. | Many biological effects of H₂S are likely mediated directly by persulfides, which are more nucleophilic and reactive. nih.govnih.gov |

| Modulation of Oxidative Stress | Functions as a potent antioxidant, scavenging reactive oxygen species (ROS). | Persulfides effectively neutralize H₂O₂ and protect protein thiols from irreversible oxidation. |

| Mitigation of Electrophilic Stress | Reacts with and detoxifies harmful electrophiles via its nucleophilic sulfur atom. | Protects against cellular damage by forming less toxic adducts with electrophiles and regulates electrophile-mediated signaling. |

Role in Metabolic Regulation

Beyond its role in signaling, Coenzyme A persulfide directly influences cellular metabolism through the inhibition of key enzymes, thereby acting as a regulatory node linking sulfur metabolism with core metabolic pathways.

Inhibition of Key Metabolic Enzymes (e.g., Short-Chain Acyl-CoA Dehydrogenase (ACADS), Phosphotransacetylase (Pta))

Short-Chain Acyl-CoA Dehydrogenase (ACADS): Coenzyme A persulfide is a potent inhibitor of the mammalian Short-Chain Acyl-CoA Dehydrogenase (ACADS), a key flavoenzyme in the mitochondrial β-oxidation of fatty acids. ACADS catalyzes the initial dehydrogenation step for short-chain fatty acids (4 to 6 carbons long). The inhibition occurs through the formation of a charge-transfer complex between Coenzyme A persulfide and the enzyme's flavin adenine (B156593) dinucleotide (FAD) prosthetic group. When the enzyme is fully liganded with Coenzyme A persulfide, its activity is inhibited by as much as 90%. This potent inhibition suggests that Coenzyme A persulfide may serve as a physiological regulator of fatty acid β-oxidation.

Phosphotransacetylase (Pta): Phosphotransacetylase (Pta) is a central enzyme in bacterial and archaeal metabolism that catalyzes the reversible conversion of acetyl-CoA and inorganic phosphate (B84403) to acetyl phosphate and Coenzyme A. This reaction is a critical link between central carbon metabolism and energy production. While Pta activity is known to be regulated by its products, Coenzyme A and acetyl phosphate, through feedback inhibition, direct inhibition by Coenzyme A persulfide is not prominently documented in the reviewed scientific literature. The regulation of Pta is critical for controlling metabolic flux, but the specific role of Coenzyme A persulfide as an inhibitor remains an area for further investigation.

Table 2: Enzymatic Inhibition by Coenzyme A Persulfide

| Enzyme | Function | Inhibitory Mechanism by CoASS⁻ | Reported Effect |

|---|---|---|---|

| Short-Chain Acyl-CoA Dehydrogenase (ACADS) | Catalyzes the first step of mitochondrial β-oxidation for short-chain fatty acids. | Forms a charge-transfer complex with the enzyme's FAD cofactor. | Potent inhibition, with up to 90% reduction in activity when fully liganded. |

| Phosphotransacetylase (Pta) | Catalyzes the reversible formation of acetyl phosphate from acetyl-CoA. | Not clearly documented in the reviewed literature. Known to be regulated by its products. | Specific inhibitory effect by CoASS⁻ requires further research. |

Impact on Acetyl-CoA and Fatty Acid Metabolism

Coenzyme A persulfide has been identified as a key molecular link between the metabolism of hydrogen sulfide and fatty acids. nih.gov The mitochondrial enzyme sulfide quinone oxidoreductase (SQR) can utilize Coenzyme A (CoA) as a substrate to produce Coenzyme A persulfide (CoASS-). nih.gov This newly synthesized CoASS- has been shown to be a potent inhibitor of butyryl-CoA dehydrogenase, an enzyme involved in the beta-oxidation of short-chain fatty acids. nih.gov This interaction reveals a mechanism by which H₂S levels, through the enzymatic action of SQR, can directly modulate fatty acid metabolism. nih.gov

The broader context of fatty acid metabolism involves the activation of fatty acids into acyl-CoA molecules, a process catalyzed by fatty acyl-CoA synthetase. nih.govyoutube.com These activated acyl-CoAs are then broken down through beta-oxidation in the mitochondria to produce acetyl-CoA. youtube.comnih.gov This acetyl-CoA is a central metabolic hub, feeding into the citric acid cycle for energy production or serving as a precursor for the synthesis of lipids and other molecules. nih.govnih.gov The regulation of these pathways is critical, and the inhibitory action of CoASS- on a key dehydrogenase highlights a specific control point exerted by sulfur metabolism. nih.gov

Interplay with Mitochondrial Energy Metabolism and Electron Transport Chain

Coenzyme A persulfide is intrinsically linked to mitochondrial energy metabolism through its synthesis by sulfide quinone oxidoreductase (SQR). nih.gov SQR is an integral protein of the inner mitochondrial membrane that catalyzes the first step in the mitochondrial H₂S oxidation pathway. nih.govwikipedia.org In this reaction, SQR oxidizes H₂S and transfers the electrons to the mitochondrial electron transport chain (ETC) by reducing Coenzyme Q (CoQ, also known as ubiquinone). nih.govwikipedia.orgnih.gov

The process begins when SQR captures electrons from H₂S, leading to the formation of a persulfide intermediate. nih.gov These electrons are then shuttled to the Coenzyme Q pool. lumenlearning.com Reduced Coenzyme Q (ubiquinol) subsequently transfers these electrons to Complex III (cytochrome c reductase) of the ETC. nih.govnih.govyoutube.com This electron flow contributes to the generation of the proton gradient across the inner mitochondrial membrane, which is ultimately used by ATP synthase to produce ATP via oxidative phosphorylation. nih.govlumenlearning.comkhanacademy.org Therefore, the SQR-mediated synthesis of persulfides, including CoASS-, is directly coupled to the bioenergetic machinery of the cell, providing an alternative entry point for electrons into the respiratory chain. nih.govnih.gov This pathway not only serves to detoxify excess H₂S, which can inhibit Complex IV (cytochrome c oxidase) at high concentrations, but also conserves the energy from H₂S oxidation to support ATP synthesis. nih.govnih.gov

Participation in Biosynthetic Pathways

Persulfide chemistry is fundamental to the synthesis of a wide array of essential sulfur-containing biomolecules. While the direct sulfur donor in many of these pathways is a persulfide group bound to a specific enzyme, the underlying principle of sulfur mobilization and transfer is a shared feature.

Iron-Sulfur Cluster Biogenesis

Iron-sulfur (Fe-S) clusters are ancient and ubiquitous prosthetic groups essential for the function of numerous proteins involved in electron transfer, metabolic catalysis, and gene expression regulation. mdpi.comnih.gov The biogenesis of these clusters is a complex process that relies on a dedicated protein machinery. nih.gov A central step in this pathway is the mobilization of sulfur from the amino acid L-cysteine. mdpi.comnih.gov

In mammals, the enzyme cysteine desulfurase NFS1, in a complex with other proteins, catalyzes the removal of sulfur from L-cysteine. nih.gov This sulfur is not released freely but is transiently bound to a conserved cysteine residue on NFS1, forming an enzyme-bound persulfide (NFS1-Cys-SSH). mdpi.comnih.gov This persulfide is the activated form of sulfur used for cluster assembly. mdpi.com The sulfur is then transferred from NFS1 to a scaffold protein, ISCU, upon which the Fe-S cluster is built with the incorporation of iron. nih.gov The reduction of the persulfide's sulfane sulfur (S⁰) to sulfide (S²⁻) is required for cluster formation and involves electrons supplied by the ferredoxin FDX2 system. nih.gov While protein-bound persulfides are the direct sulfur donors, this highlights the central role of persulfide chemistry in this vital biosynthetic pathway. mdpi.comdigitellinc.com

Synthesis of Sulfur-Containing Cofactors (e.g., Thiamine (B1217682), Biotin (B1667282), Lipoic Acid, Molybdopterin)

The synthesis of many essential sulfur-containing cofactors shares the initial sulfur mobilization strategy seen in Fe-S cluster biogenesis. nih.gov These pathways depend on a cysteine desulfurase to provide an activated persulfide sulfur, which is then channeled into specific downstream routes. nih.govnih.gov

Thiamine (Vitamin B1): The biosynthesis of the thiazole (B1198619) moiety of thiamine requires the incorporation of a sulfur atom, which is derived from a cysteine desulfurase-generated persulfide. nih.govresearchgate.net

Biotin (Vitamin B7): Biotin contains a tetrahydrothiophene (B86538) ring, and its synthesis involves the insertion of sulfur into a precursor molecule, dethiobiotin. nih.gov This process utilizes sulfur that has been mobilized in the form of a persulfide. nih.gov

Lipoic Acid: This cofactor is crucial for several key dehydrogenase complexes. Its synthesis requires the insertion of two sulfur atoms onto an octanoic acid backbone, a process dependent on the sulfur transfer systems that utilize persulfides. nih.gov

Molybdopterin: This is a component of the molybdenum cofactor (Moco) required for the function of various oxidoreductases. The synthesis of its dithiolene group involves a sulfur transfer cascade that originates with a cysteine desulfurase-generated persulfide. nih.gov

In all these cases, the formation of an enzyme-bound persulfide is the key initiating step that provides the reactive sulfur necessary for cofactor construction. nih.govnih.gov

Thio-Modification of Transfer RNA and Nucleosides

The function and stability of transfer RNA (tRNA) molecules are often dependent on post-transcriptional modifications. nih.gov Sulfur-containing nucleosides, or thionucleosides, are found in tRNAs across all domains of life and are critical for the accuracy and efficiency of translation. nih.govnih.gov The biosynthesis of these thionucleosides, such as 2-thiouridine (B16713) (s²U) and 4-thiouridine (B1664626) (s⁴U), is a well-characterized process that relies on persulfide intermediates. nih.govresearchgate.net

The pathway begins with a cysteine desulfurase (such as IscS in E. coli) generating a persulfide on itself from L-cysteine. nih.govnih.gov This activated sulfur is then transferred through a relay system of sulfur-carrier proteins. nih.gov For example, in the synthesis of 2-thiouridine, a series of proteins, including TusA, transfer the sulfur to the final tRNA-modifying enzyme (e.g., MnmA), which catalyzes the incorporation of the sulfur atom into the uridine (B1682114) base on the tRNA molecule. nih.gov The synthesis of 4-thiouridine similarly involves the transfer of a persulfide from IscS to the modifying enzyme ThiI, which adenylates the target uridine before sulfur insertion. researchgate.net These pathways underscore the fundamental role of enzyme-bound persulfides in cellular sulfur trafficking for the purpose of RNA modification. nih.gov

Protein S-Persulfidation (S-Sulfhydration) by Coenzyme A Persulfide

Protein S-persulfidation is a reversible post-translational modification where a thiol group (-SH) on a cysteine residue is converted to a persulfide group (-SSH). nih.govnih.gov This modification has emerged as a primary mechanism through which H₂S exerts its signaling effects, regulating the function of numerous proteins. nih.gov The formation of protein persulfides can protect cysteine residues from irreversible over-oxidation to sulfinic or sulfonic acids. nih.gov

Persulfides can be formed through several mechanisms, including the reaction of a thiol with another oxidized sulfur species. nih.gov A key process is transpersulfidation, which involves the transfer of a sulfane sulfur atom from a donor persulfide to an acceptor thiol. nih.gov Coenzyme A persulfide, generated in the mitochondria by the SQR enzyme, is a reactive, low-molecular-weight persulfide. nih.govnih.gov As such, it is a potential donor molecule in transpersulfidation reactions, capable of modifying the cysteine residues of target proteins within the mitochondria and potentially other cellular compartments. nih.gov This positions CoASS- as a potential signaling molecule, translating the activity of the H₂S oxidation pathway into specific regulatory protein modifications. nih.gov

Post-Translational Modification of Protein Cysteine Residues

Protein persulfidation is a reversible oxidative post-translational modification where a persulfide group (-SSH) is added to the thiol side chain of a cysteine residue within a protein. nih.govcsic.es This conversion of a thiol group (R-SH) to a persulfide (R-SSH) is a primary mechanism through which the biological effects of hydrogen sulfide (H₂S) and other reactive sulfur species are mediated. nih.gov The formation of Coenzyme A persulfide can occur through the enzymatic activity of mitochondrial sulfide quinone oxidoreductase (SQR), which can utilize CoA as a sulfur acceptor. nih.gov This modification is not merely a random event; it can be a targeted regulatory mechanism influencing specific proteins.

The addition of a persulfide group to a cysteine residue can significantly alter the chemical properties of that residue. Persulfides are generally more nucleophilic than their corresponding thiols, which can enhance the reactivity of the modified cysteine. nih.govnih.gov This modification can protect cysteine residues from irreversible oxidation to sulfinic (R-SO₂H) or sulfonic (R-SO₃H) acids, which would lead to a loss of protein function. nih.gov Protein persulfidation is an evolutionarily conserved modification, highlighting its fundamental importance in cellular physiology. nih.gov

Functional Consequences of Protein Persulfidation (e.g., Enzyme Activity, Protein Structure, Subcellular Localization)

The modification of proteins by persulfidation, including through the action of Coenzyme A persulfide, has profound functional consequences that can alter cellular processes. These consequences range from changes in enzyme kinetics to shifts in protein conformation and localization. csic.esnih.gov

Enzyme Activity: A primary consequence of protein persulfidation is the modulation of enzyme activity. For instance, Coenzyme A persulfide has been identified as a potent inhibitor of butyryl-CoA dehydrogenase, an enzyme involved in fatty acid metabolism. nih.gov This inhibition suggests a regulatory link between sulfide metabolism and energy production. In other cases, persulfidation can activate enzymes. For example, persulfidation of specific cysteine residues in the protein ATG4, a cysteine protease involved in autophagy, inhibits its proteolytic activity. csic.es This demonstrates that the effect of persulfidation is specific to the target protein.

Protein Structure: The introduction of a persulfide group can induce conformational changes in a protein. nih.gov While the addition of the extra sulfur atom is small, it can alter the local chemical environment, potentially affecting non-covalent interactions that maintain the protein's three-dimensional structure. Coenzyme A itself is a flexible molecule, and its attachment to a protein via a disulfide bond (CoAlation) can lead to specific stabilizing interactions that may alter the protein's conformation. nih.gov These structural changes can, in turn, affect the protein's activity and its interactions with other molecules.

Subcellular Localization: Protein persulfidation can also influence where a protein resides within the cell. Alterations in protein structure and interactions with other cellular components due to persulfidation can lead to the translocation of the modified protein between different subcellular compartments. csic.es For example, the final stages of Coenzyme A biosynthesis occur on the outer mitochondrial membrane, and the localization of CoA synthase is dependent on its N-terminal region. nih.gov While direct evidence linking Coenzyme A persulfide to changes in the subcellular localization of specific proteins is still emerging, the principle that post-translational modifications can dictate protein trafficking is well-established.

The following table summarizes examples of proteins affected by persulfidation and the corresponding functional outcomes.

| Target Protein/Process | Functional Consequence of Persulfidation |

| Butyryl-CoA dehydrogenase | Inhibition of enzyme activity, linking sulfide and butyrate metabolism. nih.gov |

| ATG4 (Autophagy-related protein 4) | Inhibition of proteolytic activity, thereby regulating autophagy. csic.es |

| General Protein Cysteine Residues | Protection from irreversible oxidation to sulfinic/sulfonic acids. nih.gov |

| Mitochondrial Proteins | Regulation of mitochondrial biogenesis and ATP production. nih.gov |

Mechanisms of Sulfur Transfer to Protein Thiols

The transfer of the sulfane sulfur from a donor molecule, such as Coenzyme A persulfide, to a protein thiol is a critical step in protein persulfidation. This process, known as transpersulfidation, can be facilitated by several enzymes. nih.govnih.gov

One of the key enzymes involved in generating Coenzyme A persulfide is sulfide quinone oxidoreductase (SQR) . nih.govnih.gov Located in the mitochondria, SQR oxidizes hydrogen sulfide and can transfer the resulting sulfane sulfur to various acceptors, including Coenzyme A. nih.govportlandpress.com The SQR enzyme itself contains a catalytic cysteine persulfide intermediate. nih.gov

Other enzymes, known as sulfurtransferases , also play a crucial role in mobilizing sulfane sulfur. These include:

Rhodanese (Thiosulfate Sulfurtransferase) : This enzyme can transfer a sulfur atom from thiosulfate or a persulfide to a thiophilic acceptor. nih.gov While it can transfer sulfur to various proteins, its role in direct transpersulfidation from Coenzyme A persulfide is an area of ongoing research. nih.gov

Mercaptopyruvate Sulfurtransferase (MPST) : MPST catalyzes the transfer of sulfur from 3-mercaptopyruvate (B1229277) to form a persulfide on its own active site cysteine. This persulfide can then be transferred to other thiol-containing molecules. nih.gov

The general mechanism of transpersulfidation involves the nucleophilic attack of a protein thiolate (-S⁻) on the outer sulfur atom of a persulfide donor, such as Coenzyme A persulfide (CoA-S-SH). This reaction results in the formation of a new persulfide on the protein and the release of the donor thiol (in this case, Coenzyme A). portlandpress.com

The key players in the sulfur transfer process are summarized in the table below.

| Enzyme/Molecule | Role in Sulfur Transfer |

| Sulfide Quinone Oxidoreductase (SQR) | Generates Coenzyme A persulfide by transferring sulfur from H₂S to CoA. nih.govnih.gov |

| Rhodanese (Thiosulfate Sulfurtransferase) | A sulfurtransferase that can mobilize sulfane sulfur between donor and acceptor molecules. nih.gov |

| Mercaptopyruvate Sulfurtransferase (MPST) | Forms an enzyme-bound persulfide that can be transferred to other thiols. nih.gov |

| Protein Thiolate (-S⁻) | Acts as the nucleophilic acceptor of the sulfane sulfur from a persulfide donor. portlandpress.com |

| Coenzyme A Persulfide (CoASSH) | Acts as a donor of the sulfane sulfur atom in transpersulfidation reactions. |

Research Findings on Coenzyme a Persulfide

Recent research has shed light on the specific roles and characteristics of Coenzyme A persulfide.

| Research Area | Key Findings | References |

| Enzymatic Synthesis | Human sulfide (B99878) quinone oxidoreductase (SQR) can promiscuously synthesize Coenzyme A persulfide (CoASSH), which in turn inhibits butyryl-CoA dehydrogenase. | nih.gov |

| Bacterial Regulation | In Enterococcus faecalis, the repressor protein CstR senses CoASSH, leading to the regulation of an operon involved in sulfide homeostasis, which is critical for pathogenicity. | nih.gov |

| Metabolic Inhibition | SQR-mediated formation of CoASSH provides a molecular link between sulfide and butyrate (B1204436) metabolism, as CoASSH is a potent inhibitor of short-chain fatty acid oxidation. | nih.govnih.gov |

| Redox Signaling | Coenzyme A persulfide is considered a reactive sulfur species that participates in cellular redox regulation and signaling, potentially protecting cells from oxidative damage. | ontosight.ai |

Table 1: Summary of

Mechanisms of Action of Coenzyme a Persulfide

Unique Reactivity Profiles of Coenzyme A Persulfide

The reactivity of Coenzyme A persulfide is dictated by its protonation state, which establishes a dual character as both a potent nucleophile and an electrophile, a property not found in its thiol counterpart, Coenzyme A. nih.govfrontiersin.org

At physiological pH, Coenzyme A persulfide predominantly exists in its deprotonated, anionic form (CoASS⁻). nih.govnih.gov This anion is a significantly stronger nucleophile than the corresponding thiolate anion (CoAS⁻) for two primary reasons. nih.govnih.gov Firstly, persulfides are more acidic than their analogous thiols; for instance, the pKa of glutathione (B108866) persulfide (GSSH) is approximately 5.45, which is over three units lower than that of glutathione (GSH). nih.govnih.gov This lower pKa means that the more reactive anionic form is more abundant at neutral pH. nih.govnih.gov

Secondly, the persulfide anion exhibits enhanced nucleophilicity due to the "alpha effect," a phenomenon where the presence of a lone pair of electrons on the atom adjacent to the nucleophilic center increases reactivity. nih.govnih.gov This effect results in the CoASS⁻ anion reacting faster with various electrophiles than a thiolate of similar basicity would. nih.govfrontiersin.org This high nucleophilicity allows CoASSH to react readily with electrophilic species and disulfides within the cell. portlandpress.com For example, the reactions of GSSH with peroxynitrite and hydrogen peroxide occur significantly faster than those of GSH. nih.gov

In its protonated state (CoASSH), Coenzyme A persulfide displays electrophilic properties, a characteristic absent in thiols like CoASH and hydrogen sulfide (B99878). nih.govfrontiersin.org Both the inner and outer sulfur atoms of the persulfide group can act as electrophilic centers. portlandpress.com This electrophilicity is the chemical basis for its ability to participate in transpersulfidation reactions, where it donates its outer (sulfane) sulfur atom to other nucleophiles, such as protein thiolates. nih.govportlandpress.com

When a thiolate attacks the outer sulfur of protonated CoASSH, a new persulfide is formed on the attacking molecule, and CoASH is regenerated. portlandpress.com This transfer of sulfane sulfur is a key mechanism in sulfur trafficking and signaling. nih.gov Alternatively, nucleophilic attack on the inner sulfur atom of CoASSH results in the formation of a disulfide bond and the release of hydrogen sulfide (H₂S). nih.govportlandpress.com This dual reactivity allows CoASSH to act as a crucial hub in sulfur metabolism. nih.gov

Coenzyme A persulfide is an effective one-electron reductant. nih.govfrontiersin.org It can react with one-electron oxidants, such as certain metal centers, to generate a relatively stable perthiyl radical (CoASS•). nih.govnih.gov This radical species is more stable than the thiyl radical (CoAS•) formed from the oxidation of CoASH. nih.gov The formation of the perthiyl radical is a key step in the antioxidant function of persulfides. nih.gov The CoASS• radical can subsequently decay through various pathways, most commonly by dimerizing to form a tetrasulfide (CoAS-S-S-SAoC). nih.govfrontiersin.org This reactivity underscores the role of CoASSH in mitigating oxidative stress by scavenging radicals and reducing oxidants. nih.gov

| Form | Dominant Species | Key Property | Primary Reaction Type | Biological Significance |

|---|---|---|---|---|

| Anion (CoASS⁻) | Deprotonated | Highly Nucleophilic | Nucleophilic attack on electrophiles | Reaction with oxidants and signaling molecules. nih.gov |

| Protonated (CoASSH) | Protonated | Electrophilic | Transpersulfidation (sulfur donation) | Sulfur trafficking and modification of proteins. nih.govportlandpress.com |

| Radical (CoASS•) | N/A | One-Electron Reductant | Radical dimerization/scavenging | Antioxidant defense and protection from oxidative damage. nih.govnih.gov |

Direct Interactions with Biological Macromolecules (e.g., Proteins, Enzymes)

Coenzyme A persulfide directly interacts with biological macromolecules, most notably by modifying cysteine residues on proteins in a post-translational modification known as S-persulfidation or S-sulfhydration. nih.govnih.gov This formation of a persulfide group on a protein cysteine can significantly alter the protein's activity, structure, subcellular location, and interactions. nih.gov

This modification can occur through several mechanisms, including the reaction of CoASSH with an oxidized cysteine residue (e.g., a sulfenic acid) or through transpersulfidation reactions catalyzed by enzymes. frontiersin.orgnih.gov For example, enzymes in the mitochondrial pathway for H₂S consumption, such as sulfide quinone oxidoreductase (SQR), catalyze transpersulfidation steps involving Coenzyme A. nih.govportlandpress.com SQR can form an enzyme-bound persulfide that subsequently transfers its sulfane sulfur to CoASH, forming CoASSH. portlandpress.com

The functional consequences of protein persulfidation are diverse. This modification can protect critical cysteine residues from irreversible oxidation to sulfinic or sulfonic acids. researchgate.net Key signaling proteins, including the phosphatase PTEN, protein tyrosine phosphatase 1B (PTP1B), and the transcription factor KEAP1, are known to be regulated by persulfidation, which can reversibly inhibit their activity. researchgate.net

Allosteric Modulation and Conformational Changes Induced by Coenzyme A Persulfide

The covalent modification of a protein by Coenzyme A persulfide (or other persulfide donors) can lead to allosteric modulation of protein function. Allosteric regulation occurs when the binding of a modulator at one site on a protein influences the protein's activity at another, distinct site, typically by inducing a conformational change. nih.govyoutube.com

A well-studied example of this mechanism is the prokaryotic transcriptional repressor SqrR. nih.gov SqrR senses persulfides, and the modification of its cysteine residues leads to the formation of an internal tetrasulfide bond. nih.gov This covalent modification markedly decreases the protein's affinity for its target DNA. nih.gov Interestingly, this functional change is not caused by a large, global conformational shift. nih.gov Instead, it is proposed that the tetrasulfide bond acts as an allosteric switch that redistributes the protein's internal dynamics, which in turn restricts its ability to adopt a conformation compatible with high-affinity DNA binding. nih.gov

Analytical and Methodological Approaches for Studying Coenzyme a Persulfide

General Principles of Persulfide Detection and Quantification in Biological Samples

The detection and quantification of persulfides, including CoASSH, in biological matrices are complicated by their transient nature and chemical similarity to other sulfur-containing molecules. nih.goved.ac.uk Persulfides are more acidic and nucleophilic than their corresponding thiols, with the pKa of a persulfide being roughly 3.5 units lower than that of the corresponding thiol. nih.gov This enhanced acidity means that at physiological pH, persulfides exist predominantly in their anionic form, which influences their reactivity and the strategies for their detection. nih.govnih.gov

A primary challenge is to distinguish persulfides from the much more abundant thiols and other reactive sulfur species. nih.gov Early methods for persulfide quantification often relied on techniques that measured the total "sulfane sulfur" pool, which includes persulfides, polysulfides, and other species, leading to potential overestimation. nih.govnih.gov The inherent instability of persulfides, with half-lives that can be as short as a few minutes, further complicates their accurate measurement. nih.gov

Modern approaches aim to selectively label and stabilize persulfides to enable their detection and quantification. These methods often exploit the unique chemical properties of the persulfide group, such as its enhanced nucleophilicity compared to thiols under specific conditions. nih.gov However, the choice of analytical method is critical, as some common reagents can lead to the decomposition of persulfides, resulting in underestimation. nih.gov The development of methods with high specificity and sensitivity remains a key area of research to accurately elucidate the roles of CoASSH and other persulfides in cellular processes. ed.ac.uk

Derivatization Strategies for Coenzyme A Persulfide Stabilization and Detection

To overcome the inherent instability of CoASSH and other persulfides, derivatization strategies are employed to form stable adducts that can be readily detected and quantified. These methods typically involve reacting the persulfide with a chemical probe that covalently modifies the terminal sulfhydryl group.

Alkylation is a common strategy to stabilize persulfides by capping the reactive persulfide moiety. Electrophilic reagents that target thiols are often used for this purpose. However, the stability of the resulting alkylated persulfide adduct can vary significantly depending on the specific reagent used. nih.govnih.gov

Iodoacetamide (B48618) (IAM) and N-ethylmaleimide (NEM) are widely used alkylating agents in biochemistry. nih.govnih.gov However, recent studies have shown that the persulfide adducts formed with these reagents are often unstable under biological conditions. nih.govnih.gov The resulting alkylated persulfides can rapidly lose the sulfane sulfur atom, converting to the corresponding thioether. nih.govnih.gov This decomposition leads to an underestimation of persulfide levels and can result in the misidentification of a persulfidated molecule as a simple thiol. nih.govresearchgate.net The instability of these adducts is thought to be related to the chemical nature of the alkylating agent's side chain and its influence on the disulfide bond of the alkylated persulfide. nih.govnih.gov

Monobromobimane (mBBr) has emerged as a more suitable alkylating agent for persulfide detection. nih.govnih.gov It reacts with thiols and persulfides to form highly fluorescent and stable thioether derivatives. nih.govnasa.govmdpi.com Importantly, the persulfide adducts formed with mBBr are significantly more stable than those formed with IAM or NEM, preserving the sulfur-sulfur bond. nih.govnih.gov This stability makes mBBr a preferred reagent for the accurate quantification of persulfides using techniques like high-performance liquid chromatography (HPLC) with fluorescence detection. nih.govmdpi.com The reaction of mBBr with thiols is rapid at alkaline pH and produces derivatives that can be detected at picomole levels. nasa.gov

The choice of alkylating agent is therefore a critical consideration in the design of experiments to study persulfidation. The use of reagents like mBBr that form stable adducts is essential for obtaining reliable and accurate data on the abundance of CoASSH and other persulfides. nih.govnih.gov

Table 1: Comparison of Common Alkylating Agents for Persulfide Detection

| Reagent | Advantages | Disadvantages | Stability of Persulfide Adduct |

|---|---|---|---|

| Iodoacetamide (IAM) | Readily available, well-characterized reactivity with thiols. | Forms unstable persulfide adducts, leading to underestimation. nih.govnih.gov | Low nih.govnih.gov |

| N-Ethylmaleimide (NEM) | Reacts rapidly with thiols. | Forms unstable persulfide adducts, leading to underestimation. nih.govresearchgate.net | Low nih.govresearchgate.net |

| Monobromobimane (mBBr) | Forms highly fluorescent and stable derivatives. nih.govnasa.govmdpi.com | Reagent is light-sensitive. mdpi.com | High nih.govnih.gov |

Tag-switch methods represent a more sophisticated approach to selectively label and detect persulfides, including CoASSH. nih.govcjnmcpu.com These techniques typically involve a two-step process to differentiate persulfides from other thiols. nih.gov

One common tag-switch strategy first involves blocking all free thiols in a sample with an alkylating agent. nih.gov Subsequently, the persulfide bond is selectively cleaved, often using a reducing agent, and the newly exposed thiol is then "tagged" with a reporter molecule, such as biotin (B1667282) or a fluorescent probe. nih.gov A variation of this is the modified biotin-switch assay, where an electrophilic agent like S-methyl methanethiosulfonate (B1239399) (MMTS) is first used to block free thiols. After removing the excess MMTS, persulfides are labeled with a biotinylated reagent, allowing for their subsequent enrichment and detection. nih.gov

Another approach, known as the "tag-switch" method, utilizes a reagent like methylsulfonyl benzothiazole (B30560) (MSBT) to react with both thiols and persulfides. researchgate.netnih.gov This reaction forms an activated disulfide bond at the persulfidated site, which is more susceptible to nucleophilic attack. nih.govresearchgate.net A second labeling step then introduces a fluorescent or biotinylated tag that specifically "switches" with the activated disulfide, allowing for the selective detection of the original persulfidated molecule. nih.govresearchgate.net An improved version of this method has been developed to enhance the detection of protein persulfidation. nih.govrsc.org

Fluorescent labeling techniques are often integrated into these tag-switch methods to enable visualization and quantification. Probes with fluorescent properties, such as those based on the BODIPY or Cy3 dyes, can be attached to the tagging molecule, allowing for in-gel detection or microscopy-based analysis of persulfidation. nih.gov

These tag-switch and fluorescent labeling strategies offer greater selectivity for persulfides compared to simple alkylation methods and are powerful tools for studying the specific roles of CoASSH and protein persulfidation in cellular signaling. nih.goved.ac.uk

Mass Spectrometry-Based Identification and Quantification

Mass spectrometry (MS) has become an indispensable tool for the identification and quantification of CoASSH and other persulfidated molecules. Its high sensitivity and specificity allow for the precise characterization of this post-translational modification.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of low-molecular-weight (LMW) persulfides like CoASSH. nih.gov This method combines the separation capabilities of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.

In a typical LC-MS/MS workflow for persulfide analysis, a biological sample is first treated with a derivatizing agent to stabilize the persulfides. nih.govnih.gov As discussed previously, reagents like β-(4-hydroxyphenyl)ethyl iodoacetamide (HPE-IAM) are used to form stable adducts with persulfides. nih.govnih.gov The derivatized sample is then injected into an LC system, where the different components are separated based on their physicochemical properties. The separated molecules then enter the mass spectrometer, where they are ionized and their mass-to-charge ratio is measured. nih.gov

Tandem mass spectrometry (MS/MS) provides an additional layer of specificity. In this process, a specific ion corresponding to the derivatized CoASSH is selected and fragmented. The resulting fragment ions produce a characteristic pattern, or "fingerprint," that can be used to definitively identify and quantify the molecule. nih.gov The use of stable isotope-labeled internal standards can further enhance the accuracy of quantification. nih.gov This approach has been successfully used to quantify LMW persulfides and polysulfides in various biological samples. nih.gov

Proteomic approaches utilizing mass spectrometry have been developed to identify and quantify protein S-persulfidation on a global scale and at specific sites. nih.goved.ac.uk These methods are crucial for understanding the widespread impact of this post-translational modification on protein function. nih.govelsevierpure.comyoutube.com

Several chemoproteomic strategies have been developed for this purpose. One common approach is a variation of the biotin-switch method. nih.govnih.gov In this method, free thiols are first blocked, and then persulfides are labeled with a biotin-containing reagent. The biotinylated proteins or peptides can then be enriched using streptavidin affinity chromatography, followed by identification and quantification by LC-MS/MS. nih.govresearchgate.net

Another powerful technique is low-pH quantitative thiol reactivity profiling (QTRP). researchgate.net This method takes advantage of the lower pKa of persulfides compared to thiols. nih.govresearchgate.net At a low pH (e.g., 5.0), persulfides remain largely deprotonated and thus more reactive towards alkylating agents like N-propynyliodoacetamide (IPM), while thiols are mostly protonated and less reactive. researchgate.net This differential reactivity allows for the preferential labeling of persulfidated cysteines, enabling their site-specific mapping across the proteome. researchgate.net This method has been used to identify thousands of persulfidated sites in various cell lines and tissues. researchgate.net

Site-specific quantification of the persulfidome can also be achieved using isotope-coded affinity tags (ICAT). nih.gov In this strategy, persulfidated proteins are labeled with cleavable ICAT reagents containing different stable isotopes. After digestion and enrichment, the relative abundance of persulfidated peptides between different samples can be determined by comparing the signal intensities of the isotopic pairs in the mass spectrometer. nih.gov

These proteomic approaches have been instrumental in revealing that protein persulfidation is a widespread modification involved in a diverse range of biological processes, from metabolism to stress responses. nih.govnih.gov

Table 2: Summary of Proteomic Approaches for S-Persulfidation Analysis

| Method | Principle | Advantages | Key Findings |

|---|---|---|---|

| Biotin-Switch Method | Blocking of free thiols, followed by biotinylation of persulfides and enrichment. nih.govnih.gov | Allows for the enrichment of persulfidated proteins, increasing detection sensitivity. nih.gov | Identified hundreds to thousands of persulfidated proteins in various organisms. nih.govnih.gov |

| Low-pH Quantitative Thiol Reactivity Profiling (QTRP) | Preferential labeling of persulfides at low pH due to their lower pKa. researchgate.net | Enables direct, site-specific mapping of persulfidation without the need for reduction. researchgate.net | Identified over 1500 persulfidated sites in cell lysates. researchgate.net |

| Isotope-Coded Affinity Tag (ICAT) | Labeling of persulfides with isotopic tags for relative quantification between samples. nih.gov | Allows for accurate site-specific quantification of changes in persulfidation. nih.gov | Identified and quantified hundreds of endogenous persulfidation sites. nih.gov |

Spectrophotometric and Fluorometric Assays

Spectrophotometric and fluorometric assays are fundamental tools for the detection and quantification of CoASSH. They offer a range of sensitivities and specificities, enabling researchers to investigate the metabolism and function of this key molecule.

Cold Cyanolysis for Sulfane Sulfur Quantification

Cold cyanolysis is a traditional and effective method for the quantification of sulfane sulfur, which is the reactive outer sulfur atom in a persulfide. This technique is based on the nucleophilic attack of cyanide (CN⁻) on the persulfide bond of CoASSH, a reaction that is conducted at low temperatures (around 0-4°C) to enhance specificity. researchgate.net This reaction cleaves the S-S bond, yielding thiocyanate (B1210189) (SCN⁻) and Coenzyme A (CoA). nih.gov

The resulting thiocyanate is then quantified using a colorimetric reaction with a ferric salt, like ferric nitrate. This reaction produces a distinct red-colored complex, ferric thiocyanate, which can be measured spectrophotometrically at a wavelength of approximately 460 nm. researchgate.net While this method is robust for quantifying the total sulfane sulfur pool, it's important to note that under alkaline conditions, which are part of the assay, disulfides can potentially decompose and form persulfides, leading to possible overestimation. nih.gov

Indirect Hydrogen Sulfide (B99878) Release Assays (e.g., Methylene (B1212753) Blue Method)

Indirect quantification of CoASSH can be achieved by measuring the hydrogen sulfide (H₂S) released from its persulfide group. The methylene blue method is a well-established and widely used colorimetric assay for this purpose. vt.edu In this assay, a reducing agent is used to cleave the persulfide bond of CoASSH, which liberates the outer sulfur atom as H₂S. researchgate.net

The released H₂S then reacts with N,N-dimethyl-p-phenylenediamine in the presence of ferric ions (Fe³⁺) under acidic conditions. vt.eduresearchgate.net This reaction results in the formation of methylene blue, a stable and intensely colored blue dye. The concentration of methylene blue, which is directly proportional to the amount of H₂S released, is determined by measuring its absorbance with a spectrophotometer at a wavelength of about 670 nm. researchgate.net It is important to recognize that this method is an indirect measurement of CoASSH, as it quantifies the total amount of H₂S that can be generated from persulfides in the sample. vt.edu

Turn-On Fluorescent Probes (e.g., SSP1/SSP2)

For more direct and highly sensitive detection of sulfane sulfur species like CoASSH, "turn-on" fluorescent probes have been developed. nih.gov Probes such as SSP1 and SSP2 (Sulfane Sulfur Probe 1 and 2) are designed to exhibit a significant increase in fluorescence upon reacting with sulfane sulfur. nih.gov

The mechanism of these probes involves a chemical reaction between the probe and the sulfane sulfur of the persulfide. This reaction leads to a structural change in the probe, which in turn "turns on" its fluorescent properties. semanticscholar.org For example, the reaction can trigger the release of a fluorophore from a non-fluorescent state. The resulting fluorescence intensity is then measured with a fluorometer. SSP1 and SSP2 have shown high selectivity and sensitivity for sulfane sulfur species, with detection limits in the nanomolar range, making them suitable for imaging in living cells. nih.gov

Structural Biology Techniques for Coenzyme A Persulfide-Bound Proteins (e.g., X-ray Crystallography)

To understand the functional implications of CoASSH at a molecular level, structural biology techniques like X-ray crystallography are employed. embl.orgmskcc.org This powerful method allows for the determination of the three-dimensional atomic structure of proteins that have been post-translationally modified by CoASSH, a process known as CoAlation. nih.gov

The process begins with the crystallization of the CoAlated protein. youtube.com These crystals are then exposed to a beam of X-rays, and the resulting diffraction pattern is recorded. libretexts.org By analyzing this pattern, scientists can calculate an electron density map and build a detailed atomic model of the protein, revealing precisely where and how the Coenzyme A moiety is attached. youtube.com These structural insights are crucial for understanding how CoAlation affects a protein's function, stability, and interactions with other molecules. nih.gov

| Technique | Principle | Detection Method | Information Obtained |

| Cold Cyanolysis | Cleavage of the persulfide bond by cyanide and colorimetric detection of thiocyanate. | Spectrophotometry (~460 nm) researchgate.net | Quantitative measure of total sulfane sulfur. |

| Methylene Blue Method | Reduction of persulfide to H₂S followed by the formation of methylene blue. | Spectrophotometry (~670 nm) researchgate.net | Indirect quantification of persulfides via H₂S release. |

| Turn-On Fluorescent Probes | Reaction of the probe with sulfane sulfur leading to an increase in fluorescence. | Fluorometry nih.gov | Highly sensitive detection and imaging of sulfane sulfur species. nih.gov |

| X-ray Crystallography | Diffraction of X-rays by a crystal of the CoAlated protein. | Analysis of diffraction patterns libretexts.org | High-resolution 3D structure of the protein-CoASSH adduct. nih.gov |

Coenzyme a Persulfide in Cellular and Physiological Contexts

Coenzyme A Persulfide in Prokaryotic Metabolism and Stress Response

In prokaryotes, CoASSH is a key player in metabolism and the response to various stressors. Bacteria such as Enterococcus faecalis and Staphylococcus aureus utilize CoASSH in their strategies to survive hostile environments.

Enterococcus faecalis : This bacterium, known for its resilience and role as an opportunistic pathogen, manages oxidative stress through various metabolic adjustments. nih.govnih.gov When exposed to oxygen, E. faecalis upregulates pathways involving sulfur-containing compounds. nih.gov Cysteine, a precursor for CoA, is in higher demand under aerobic conditions due to its antioxidant properties and its role in synthesizing molecules like CoA that are vital for the oxidative stress response. nih.gov While direct studies on CoASSH in E. faecalis are limited, the increased need for cysteine and CoA highlights the importance of sulfur-based compounds in its adaptation to oxidative stress. nih.gov

Staphylococcus aureus : In this major human pathogen, CoASSH is a significant low-molecular-weight (LMW) persulfide. mdpi.comnih.gov It plays a crucial role in the detoxification of hydrogen sulfide (B99878) (H₂S). nih.gov The enzyme CstB in S. aureus oxidizes CoASSH and bacillithiol persulfide (BSSH) to thiosulfate (B1220275), a less toxic compound. nih.gov This process is vital for the bacterium's survival under H₂S stress. nih.gov The CstB enzyme is part of the cst operon, which is regulated by the persulfide sensor CstR and induced by H₂S. nih.gov This regulatory system underscores the importance of CoASSH in the staphylococcal response to sulfur-related stress and in maintaining cellular viability. nih.govnih.gov

| Prokaryote | Role of Coenzyme A Persulfide | Key Enzymes/Regulators |

| Enterococcus faecalis | Implied role in oxidative stress response through the demand for its precursor, cysteine. nih.gov | Not yet fully elucidated. |

| Staphylococcus aureus | Detoxification of hydrogen sulfide (H₂S) by oxidation to thiosulfate. nih.gov | CstB (persulfide dioxygenase), CstR (persulfide sensor). nih.gov |

Coenzyme A Persulfide in Eukaryotic Systems

In eukaryotes, CoASSH is recognized as an important molecule in cellular signaling and redox homeostasis, with particular significance in mitochondrial function and the interaction with gut microbiota. nih.govmdpi.com